molecular formula C12H9N3 B13711421 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine

6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13711421
M. Wt: 195.22 g/mol
InChI Key: VDWUOBKMUXJXDH-UHFFFAOYSA-N
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Description

6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structure and diverse biological activities. This compound features a triazole ring fused to a pyridine ring, with a phenyl group attached to the triazole ring. Such structural motifs are often found in medicinal chemistry, where they contribute to the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods: Industrial production methods often focus on scalability and efficiency. The microwave-mediated synthesis mentioned above is particularly advantageous for industrial applications due to its rapid reaction times and high yields. Additionally, the use of heterogeneous catalysts, such as Schiff base zinc(II) complexes supported on magnetite nanoparticles, has been explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution with a phenyl group, which imparts distinct pharmacological properties and enhances its potential for therapeutic applications.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

6-phenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-9-14-15(12)8-11/h1-9H

InChI Key

VDWUOBKMUXJXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC=N3)C=C2

Origin of Product

United States

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